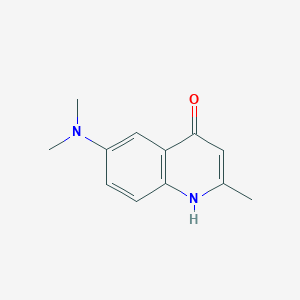

6-(Dimethylamino)-2-methylquinolin-4-ol

Overview

Description

6-(Dimethylamino)-2-methylquinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a dimethylamino group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-2-methylquinolin-4-ol typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. Another method is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound such as crotonaldehyde instead of glycerol and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(Dimethylamino)-2-methylquinolin-4-ol is C12H12N2O, with a molecular weight of approximately 200.24 g/mol. The compound features a quinoline ring system with a dimethylamino group at the 6-position and a hydroxyl group at the 4-position, contributing to its diverse reactivity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. In vitro studies have demonstrated minimal inhibitory concentrations (MICs) in the submicromolar range, indicating its efficacy as a potential therapeutic agent for tuberculosis treatment.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µM) |

|---|---|

| This compound | <1 |

| Isoniazid | 0.5 |

| Pyrazinamide | 1.0 |

Anticancer Properties

The compound has been evaluated for its anticancer effects across various cancer cell lines. Studies utilizing the NCI-60 cancer cell line screening protocol have shown that derivatives of this compound can inhibit cell growth significantly, with IC50 values indicating strong antiproliferative activity .

Table 2: Anticancer Activity Across Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MDA-MB-231 | 8.0 |

| H1299 | 7.5 |

Case Study 1: Antimycobacterial Activity

A study focused on synthesizing derivatives of quinoline compounds, including this compound, evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv. The results indicated that certain modifications to the quinoline structure enhanced activity, with some derivatives showing MIC values lower than traditional antitubercular drugs .

Case Study 2: Anticancer Efficacy

In another investigation, various derivatives of the compound were tested against human cancer cell lines, including colorectal adenocarcinoma and ovarian carcinoma. The study reported that structural variations significantly influenced cytotoxicity, with some derivatives achieving IC50 values as low as 0.54 µM against HeLa cells .

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells. The dimethylamino group and hydroxyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

4-Dimethylaminoquinoline: Similar structure but lacks the hydroxyl group at the 4-position.

2-Methylquinoline: Similar structure but lacks the dimethylamino group at the 6-position.

Quinoline: The parent compound without any substituents.

Uniqueness

6-(Dimethylamino)-2-methylquinolin-4-ol is unique due to the presence of both the dimethylamino group and the hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications .

Biological Activity

6-(Dimethylamino)-2-methylquinolin-4-ol, a compound with the CAS number 91566-30-2, belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound is pivotal in understanding its biological interactions. The compound features a quinoline backbone with a dimethylamino group at the 6-position and a hydroxyl group at the 4-position, contributing to its solubility and reactivity.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, it promotes the secretion of pro-apoptotic factors such as Par-4, which is crucial for triggering apoptosis in cancer cells while sparing normal cells .

- Case Studies : In vitro experiments demonstrated that treatment with this compound resulted in significant cell death in cancerous cells, with IC50 values indicating potent activity against specific lines like HeLa and MDA-MB-231 .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.54 | Induces apoptosis |

| MDA-MB-231 | 0.79 | Induces apoptosis |

| A549 (Lung Cancer) | Not specified | Induces apoptosis |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

- Antifungal Effects : The compound has been reported to inhibit the growth of fungi such as Candida albicans, demonstrating effectiveness against biofilm formation and cellular integrity disruption .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways. However, more detailed investigations are required to elucidate these effects fully.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Vimentin Binding : Similar compounds have been shown to bind vimentin, leading to altered cellular signaling and enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : The compound may induce cell cycle arrest, particularly at the G2/M phase, which is critical for preventing cancer cell proliferation .

Properties

IUPAC Name |

6-(dimethylamino)-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-6-12(15)10-7-9(14(2)3)4-5-11(10)13-8/h4-7H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWXYXWRJBIQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91566-30-2 | |

| Record name | 91566-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.